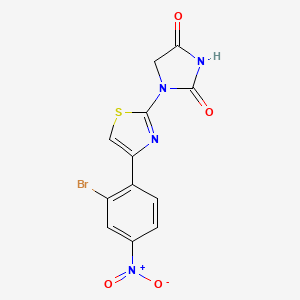
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin is a complex organic compound featuring a thiazole ring substituted with a bromo-nitrophenyl group and a hydantoin moiety
Preparation Methods
The synthesis of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitrophenyl thiazole, followed by the introduction of the hydantoin group through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions vary, but they generally include specific temperatures, solvents, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-(2-Bromo-4-nitrophenyl)-2-thiazolyl)hydantoin can be compared with similar compounds such as:
4-(2-Bromo-4-nitrophenyl)morpholine: This compound shares the bromo-nitrophenyl group but has a morpholine ring instead of a thiazole and hydantoin moiety.
2-Bromo-4-nitrophenol: Similar in having the bromo-nitrophenyl group, but lacks the thiazole and hydantoin structures. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the other compounds.
Properties
CAS No. |
78140-10-0 |
|---|---|
Molecular Formula |
C12H7BrN4O4S |
Molecular Weight |
383.18 g/mol |
IUPAC Name |
1-[4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H7BrN4O4S/c13-8-3-6(17(20)21)1-2-7(8)9-5-22-12(14-9)16-4-10(18)15-11(16)19/h1-3,5H,4H2,(H,15,18,19) |
InChI Key |
VNWYXQHZACIPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















